Physicochemical properties of Norucholic acid
Physicochemical properties of Norucholic acid
An In-depth Technical Guide on the Physicochemical Properties of Norucholic Acid
Introduction
Norucholic acid, also known as 24-norursodeoxycholic acid (nor-UDCA), is a synthetic, side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA).[1][2] It has emerged as a promising therapeutic agent for various cholestatic and metabolic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[2][3] Unlike its parent compound, Norucholic acid exhibits unique biotransformation properties; it is largely resistant to amidation with taurine or glycine.[4][5][6] This resistance allows it to undergo a process known as cholehepatic shunting, contributing to its distinct therapeutic effects, which include anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of Norucholic acid. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this novel therapeutic bile acid.
Chemical Identity and Structure
Norucholic acid is a steroid derivative with one less carbon atom in its side chain compared to naturally occurring bile acids.[7] This structural modification is fundamental to its unique pharmacological profile.
| Identifier | Data | Reference |
| IUPAC Name | (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [8] |
| Synonyms | 24-Norursodeoxycholic acid, nor-UDCA, Norursodeoxycholic Acid, Nourcholic Acid | [1][6][8][9] |
| CAS Number | 99697-24-2 | [1][9][10][11] |
| Molecular Formula | C23H38O4 | [8][9][11][12] |
| Molecular Weight | 378.55 g/mol | [1][9][10][11][12] |
| InChI Key | QYYDXDSPYPOWRO-JHMCBHKWSA-N | [8][12] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [8] |
Core Physicochemical Properties
The physicochemical properties of Norucholic acid dictate its behavior in biological systems, influencing its solubility, absorption, and interaction with cellular targets.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1][10] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. | |
| pKa | Approximately 5 (estimated for unconjugated bile acids). | [13] |
| logP | Data not available in cited sources. The lipophilicity of bile acids is a critical determinant of their biological activity and toxicity.[14] |
Solubility Profile
The solubility of Norucholic acid is crucial for its formulation in both in vitro and in vivo studies.
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (132.08 mM) | Requires sonication to dissolve. Hygroscopic DMSO can impact solubility. | [1] |
| Ethanol | Slightly Soluble | [10] | |
| Methanol | Slightly Soluble | [10] | |
| Aqueous Buffer | Sparingly soluble. | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer. | [15] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% Corn Oil. | [1] |
Experimental Protocols
This section details methodologies relevant to the preparation, synthesis, and analysis of Norucholic acid.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for reproducible experimental results.
Protocol for In Vitro Stock Solution (50 mg/mL in DMSO): [1]
-
Weigh the desired amount of Norucholic acid solid.
-
Add the appropriate volume of newly opened, non-hygroscopic DMSO to achieve a concentration of 50 mg/mL.
-
Use an ultrasonic bath to aid dissolution until the solution is clear.
-
Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol for In Vivo Working Solution (Example using PEG300/Tween-80): [1] This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of Norucholic acid in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
General Methodologies for Physicochemical Analysis of Bile Acids
While specific experimental data for Norucholic acid is limited, the following are standard methods used for bile acids.
-
Determination of pKa: The ionization of bile acids is typically measured by titration in alcohol-water mixtures. The pKa of most unconjugated bile acids is consistently found to be around 5.0.[13]
-
Determination of Lipophilicity (logP): The hydrophobic-hydrophilic balance is a key property of bile acids.[14] It is commonly evaluated by measuring retention parameters using reverse-phase high-performance liquid chromatography (RP-HPLC), which correlate with the 1-octanol/water partition coefficient.[14][16]
Overview of Synthesis and Purification
The synthesis of pharmaceutical-grade Norucholic acid requires a controlled process to ensure high purity and a consistent crystalline form.[17] A common synthetic route starts from ursodeoxycholic acid (UDCA).[7]
Caption: Simplified workflow for Norucholic acid synthesis.[7]
Biological Interactions and Signaling Pathways
The therapeutic effects of Norucholic acid are mediated through its interaction with specific biological pathways.
Cholehepatic Shunting
A key mechanism of Norucholic acid is its ability to undergo cholehepatic shunting. Because it is not readily conjugated, it can be absorbed from the bile by cholangiocytes (bile duct cells), enter the bloodstream, and be efficiently re-absorbed and re-secreted by hepatocytes (liver cells).[4][5] This process concentrates the molecule within the biliary system, where it can exert protective effects.[4]
Caption: The cholehepatic shunting pathway of Norucholic acid.[4][5]
Immunomodulation via mTORC1 Signaling
Norucholic acid has been shown to have direct immunomodulatory effects, particularly on T cells. Mechanistic studies reveal that it targets and inhibits the mTORC1 signaling pathway.[18][19] This inhibition alters T cell metabolism, reducing processes like glycolysis and expansion, which is beneficial in immune-mediated liver diseases like PSC.[18][19][20]
Caption: Norucholic acid inhibits mTORC1 signaling in T cells.[18][19]
Induction of Autophagy
In certain cellular contexts, Norucholic acid can promote the degradation of harmful proteins by inducing autophagy.[10] This has been linked to the activation of the AMPK/ULK1 pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive results from pivotal phase 3 trial on norucholic acid in PSC: Dr. Falk Pharma international [drfalkpharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. WO2024083775A1 - Process for the preparation of nor-ursodeoxycholic acid - Google Patents [patents.google.com]
- 8. Norucholic Acid | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 24-Norursodeoxycholic acid - MedChem Express [bioscience.co.uk]
- 10. medkoo.com [medkoo.com]
- 11. 24-norursodeoxycholic acid | 99697-24-2 [chemicalbook.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]
- 18. 24-Norursodeoxycholic acid reshapes immunometabolism in CD8+ T cells and alleviates hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
